molecular formula C25H20Cl2N2O2S B2825601 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 866017-33-6

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2825601
CAS No.: 866017-33-6
M. Wt: 483.41
InChI Key: YRAKQONJQIKYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by a unique combination of functional groups:

  • Diphenyl substituents at positions 4 and 5, providing steric bulk and aromatic interactions .

Its molecular formula is C25H20Cl2N2S, with a molar mass of 451.41 g/mol . The sulfonyl group distinguishes it from thioether or sulfide analogs, influencing solubility and reactivity .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)32(30,31)17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKQONJQIKYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide and a suitable base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 3,4-dichlorobenzyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with diphenyl derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions, using reagents such as sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, such as proteases or kinases, leading to disruption of cellular functions.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can result in cell death or inhibition of cell proliferation.

    Modulating Signaling Pathways: It can affect signaling pathways involved in cell growth, apoptosis, and immune responses, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole (Target) C25H20Cl2N2S 451.41 Allyl (C1), 3,4-dichlorobenzyl sulfonyl (C2), diphenyl (C4, C5) High polarity (sulfonyl group); potential antimicrobial activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole C23H18Cl2N2S 425.40 Methyl (C1), 3,4-dichlorobenzyl sulfanyl (C2), diphenyl (C4, C5) Less oxidized sulfur (sulfanyl vs. sulfonyl); reduced polarity
1-Allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole C25H21FN2O2S 432.52 Allyl (C1), 4-fluorobenzyl sulfonyl (C2), diphenyl (C4, C5) Fluorine’s electronegativity may enhance stability; lower molecular weight
1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole C26H24N2OS 412.55 Allyl (C1), 4-methoxybenzyl sulfanyl (C2), diphenyl (C4, C5) Methoxy group increases electron density; potential for altered binding

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The sulfonyl group in the target compound enhances polarity and oxidative stability compared to sulfanyl analogs (e.g., ’s compound), which may improve aqueous solubility and metabolic resistance . In contrast, 4-fluorobenzyl () offers smaller atomic size and higher electronegativity, which could optimize pharmacokinetics .

Synthetic Pathways

  • The target compound’s synthesis likely involves oxidation of a sulfide precursor (e.g., 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole) to the sulfonyl form, a common strategy for imidazole derivatives .
  • Analogous compounds (e.g., ’s 2-(4-substituted phenyl)imidazoles) are synthesized via condensation of benzil, aldehydes, and ammonium acetate, suggesting shared intermediates but divergent functionalization steps .

The dichlorobenzyl group’s lipophilicity may enhance membrane penetration, while the allyl group could reduce cytotoxicity compared to methyl or bulkier substituents .

Sulfonyl-containing compounds (e.g., target and ) generally exhibit higher melting points and lower volatility than sulfide derivatives due to stronger intermolecular forces .

Q & A

Q. What are the key synthetic routes for 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole?

The synthesis typically involves three stages:

  • Imidazole Core Formation : Condensation of glyoxal with amines/aldehydes under acidic conditions (e.g., using ammonium acetate as a catalyst) .
  • Sulfonyl Group Introduction : Oxidation of a sulfanyl precursor (e.g., 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole) using hydrogen peroxide or potassium permanganate in a controlled environment to avoid over-oxidation .
  • Allylation : Reaction of the intermediate with allyl bromide in the presence of a base like NaH .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for anisotropic displacement parameter refinement, with R-factors < 0.05 indicating high precision .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50 calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorobenzyl group influence reactivity in substitution reactions?

The electron-withdrawing Cl groups activate the benzyl position for nucleophilic substitution. Computational studies (DFT at B3LYP/6-31G*) show:

  • Reduced electron density at the benzyl carbon (Mulliken charge: +0.32 vs. +0.18 for non-chlorinated analogs), favoring SN2 mechanisms .
  • Steric hindrance from the dichloro-substituents may slow reactions in bulky solvents (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in crystallographic disorder parameters?

  • Multi-Refinement : Compare SHELXL (geometric restraints) vs. Olex2 (Hirshfeld atom refinement) outputs to identify anisotropic displacement outliers .
  • Temperature-Dependent XRD : Collect data at 100 K (vs. 295 K) to reduce thermal motion artifacts, as seen in studies of analogous imidazoles .

Q. How does the sulfonyl group impact bioactivity compared to sulfanyl analogs?

  • Enhanced Polarity : LogP decreases by ~1.2 units (measured via HPLC), improving aqueous solubility but potentially reducing membrane permeability .
  • Target Affinity : Molecular docking (AutoDock Vina) shows stronger hydrogen bonding with kinase active sites (e.g., EGFR: ΔG = −9.8 kcal/mol for sulfonyl vs. −7.2 kcal/mol for sulfanyl) .

Q. What methods validate synthetic intermediates when NMR yields contradict HPLC purity data?

  • 2D NMR (HSQC/HMBC) : Assign cross-peaks to confirm regioselectivity (e.g., allyl group position) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental vs. theoretical [M+H]+ values (e.g., 451.41 g/mol for the target compound) .

Methodological Challenges & Solutions

Q. Why do synthetic yields drop >50% during sulfonyl group oxidation, and how is this mitigated?

  • Cause : Over-oxidation to sulfonic acids or radical-mediated side reactions.
  • Solutions :
  • Use stoichiometric H2O2 (1.1 eq.) in acetic acid at 0–5°C .
  • Add radical scavengers (e.g., BHT) to suppress degradation .

Q. How are hydrogen-bonding patterns analyzed in crystal packing?

  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R2²(8) for dimeric interactions) using Mercury CSD .
  • Example: In a related imidazole derivative, N–H···O=C bonds (2.89 Å) form chains along the b-axis .

Q. What computational approaches predict metabolic stability?

  • ADMET Prediction : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk: 78% for the target compound) .
  • Metabolite ID : LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., allyl group → epoxide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.